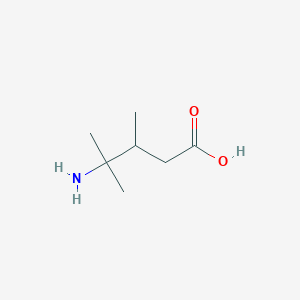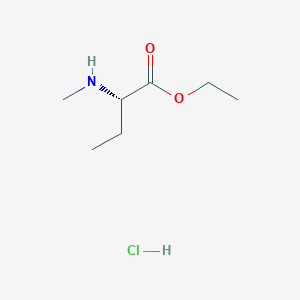
4-(1H-imidazol-5-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-5-yl)butan-2-ol is a chemical compound that features an imidazole ring attached to a butanol chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-5-yl)butan-2-ol typically involves the formation of the imidazole ring followed by the attachment of the butanol chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent in a one-pot reaction has been reported . This method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine.
化学反応の分析
Types of Reactions
4-(1H-imidazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
科学的研究の応用
4-(1H-imidazol-5-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biologically active molecules, making it useful for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific chemical properties
作用機序
The mechanism of action of 4-(1H-imidazol-5-yl)butan-2-ol involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 1H-imidazole-4-carbaldehyde
- 1H-benzimidazol-2-amine
- 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
4-(1H-imidazol-5-yl)butan-2-ol is unique due to its specific combination of an imidazole ring and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules .
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-6(10)2-3-7-4-8-5-9-7/h4-6,10H,2-3H2,1H3,(H,8,9) |
InChIキー |
HRICFHGUNSTODP-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CN=CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)


![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)





![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
